
EFdA-TP tetrasodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EFdA-TP tetrasodium involves multiple steps, starting from the nucleoside analog 4’-ethynyl-2-fluoro-2’-deoxyadenosine. The triphosphate form is achieved through phosphorylation reactions, typically using phosphoryl chloride and a suitable base such as pyridine . The final product, this compound, is obtained by neutralizing the triphosphate with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pH, and reaction time .
化学反応の分析
Types of Reactions
EFdA-TP tetrasodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Nucleophiles like azides can react with the alkyne group in this compound under copper-catalyzed conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides forms triazoles .
科学的研究の応用
EFdA-TP tetrasodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Studied for its role in inhibiting reverse transcriptase, making it a valuable tool in HIV research.
Medicine: Potential therapeutic applications in antiviral treatments, particularly for HIV.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
作用機序
EFdA-TP tetrasodium exerts its effects by inhibiting reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. The compound acts as a translocation-defective reverse transcriptase inhibitor, preventing the enzyme from moving along the DNA strand . This inhibition occurs through multiple mechanisms, including immediate and delayed chain termination . The 4’-ethynyl group of EFdA-TP fits into a hydrophobic pocket in the reverse transcriptase enzyme, enhancing its inhibitory effects .
類似化合物との比較
EFdA-TP tetrasodium is unique compared to other nucleoside reverse transcriptase inhibitors due to its high potency and multiple mechanisms of action. Similar compounds include:
Adefovir dipivoxil: Another nucleoside reverse transcriptase inhibitor used for hepatitis B.
Lamivudine: A reverse transcriptase inhibitor used in HIV treatment.
Tenofovir alafenamide: An oral prodrug of tenofovir, used in HIV treatment.
This compound stands out due to its ability to act as both an immediate and delayed chain terminator, providing a robust mechanism for inhibiting reverse transcriptase .
特性
分子式 |
C12H11FN5Na4O12P3 |
|---|---|
分子量 |
621.12 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H15FN5O12P3.4Na/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,12+;;;;/m0..../s1 |
InChIキー |
FNAXCBIZNJRMDE-OCSZSNTDSA-J |
異性体SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


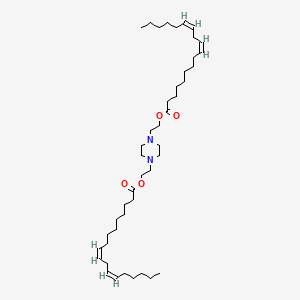

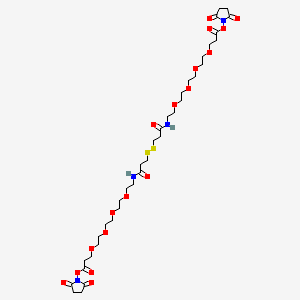
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
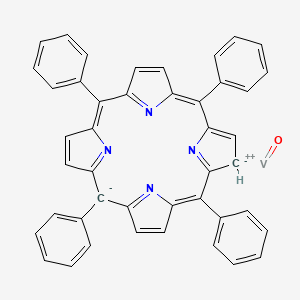


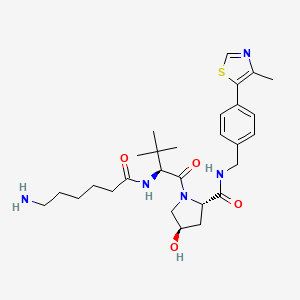
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
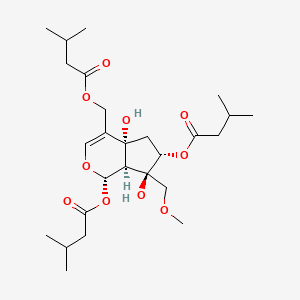
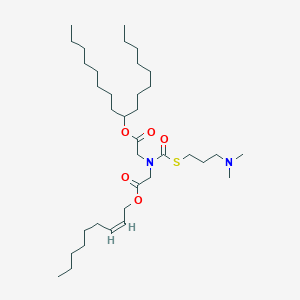
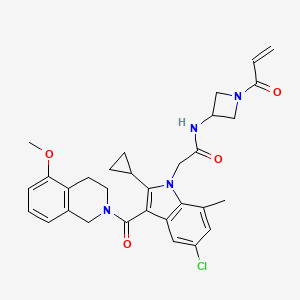
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)
